

Unveiling Duocarmycin SA Intermediate-1: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Duocarmycin SA intermediate-1*

Cat. No.: *B12383685*

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of **Duocarmycin SA intermediate-1**, a key precursor in the synthesis of the potent antitumor antibiotic Duocarmycin SA. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, oncology, and pharmacology.

Core Chemical Properties

Duocarmycin SA intermediate-1 is a pivotal molecule in the synthetic pathway leading to Duocarmycin SA. Its fundamental chemical properties are summarized in the table below, providing a foundational dataset for researchers working with this compound.

Property	Value	Source(s)
Molecular Formula	C ₃₀ H ₃₅ IN ₂ O ₈	[1]
Molecular Weight	678.51 g/mol	[1]
CAS Number	919535-07-2	[1]
Appearance	Not explicitly stated in searches	
Solubility	Soluble in DMSO (10 mM)	[1]
Storage and Shipping	Shipped at room temperature	[1]

Synthesis and Experimental Protocols

While a detailed, step-by-step protocol exclusively for the synthesis of **Duocarmycin SA intermediate-1** is not readily available in the public domain, the scientific literature extensively covers the total synthesis of Duocarmycin SA and its analogues. These syntheses invariably proceed through a series of complex intermediates, including Boc-protected seco-CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) derivatives, which are structurally related to **Duocarmycin SA intermediate-1**.

A general synthetic strategy involves the construction of the core indole structure, followed by the introduction of the requisite functional groups and protective moieties. The synthesis of related N-Boc-protected seco-duocarmycin intermediates often involves steps such as:

- Indole formation: Construction of the core indole ring system.
- Protection of functional groups: Introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to shield reactive sites during subsequent synthetic steps.
- Coupling reactions: Formation of amide bonds to link the different fragments of the molecule.
- Cyclization: Formation of the characteristic cyclopropane ring, a critical feature for the biological activity of Duocarmycins.

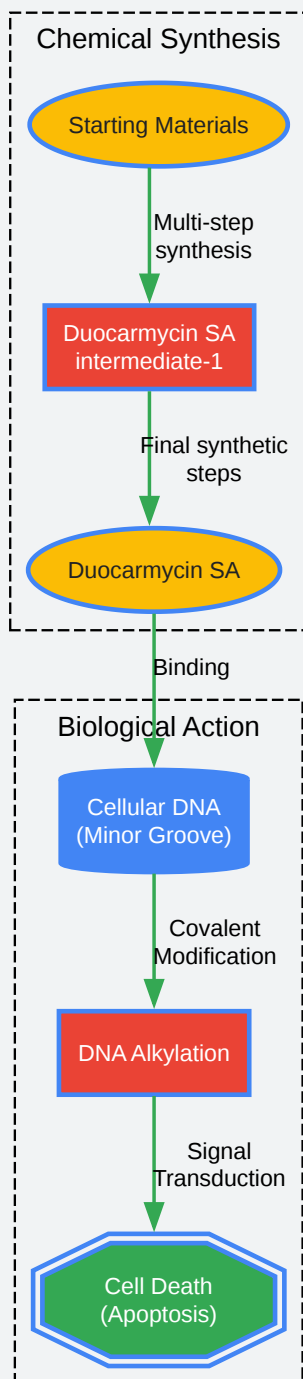
Researchers seeking to synthesize **Duocarmycin SA intermediate-1** are encouraged to consult the extensive body of literature on the total synthesis of Duocarmycin SA for detailed experimental conditions and methodologies for analogous transformations.

Biological Activity and Mechanism of Action

Duocarmycin SA and its intermediates are known for their potent DNA alkylating activity, which is the basis of their antitumor properties. The mechanism of action involves a sequence-selective alkylation of DNA, primarily at the N3 position of adenine in the minor groove. This covalent modification of DNA disrupts its structure and function, ultimately leading to cell death.

The following diagram illustrates the generalized workflow for the synthesis and subsequent biological action of Duocarmycin-class compounds.

General Workflow: Duocarmycin Synthesis and Action



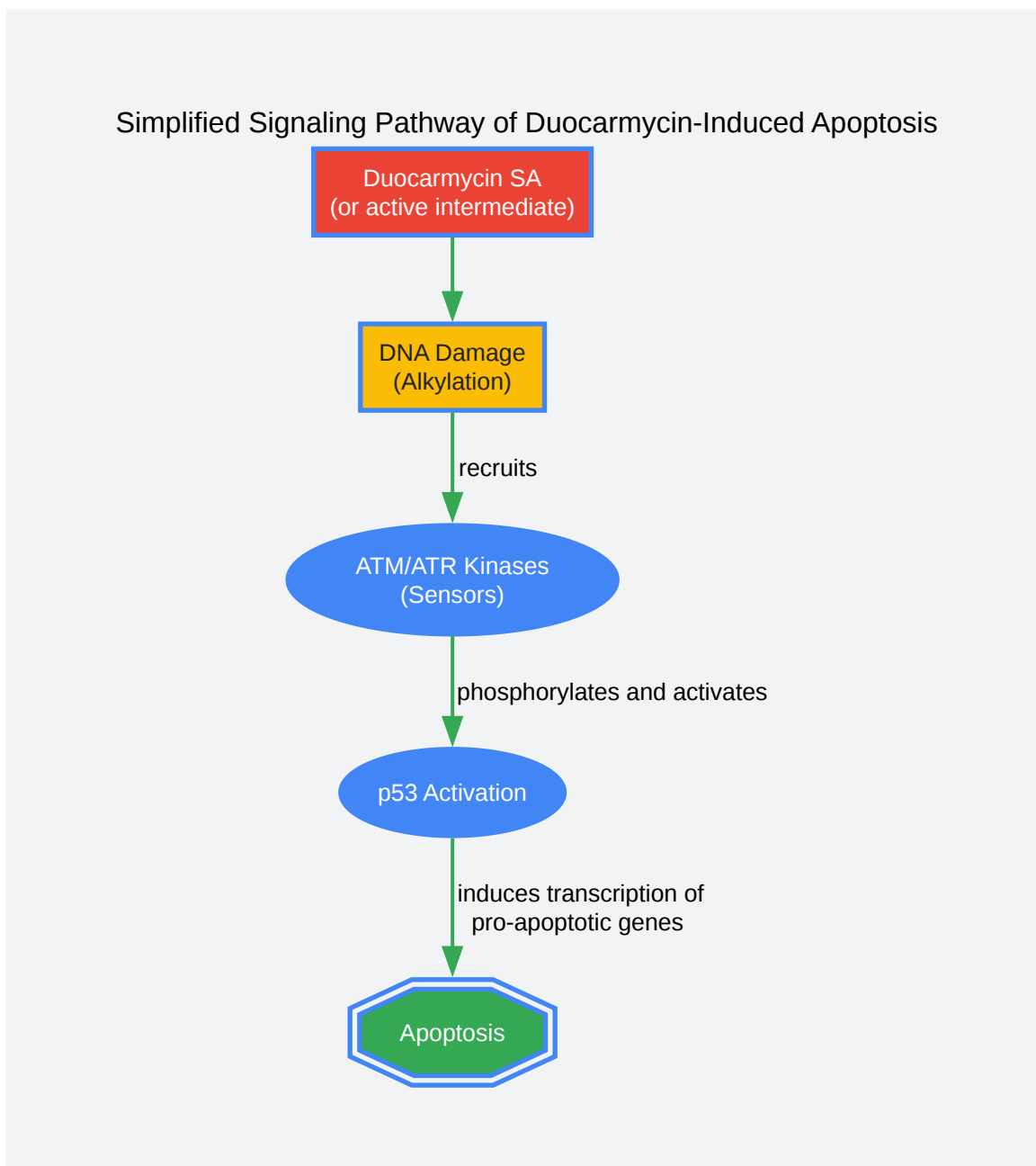
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Caption: Generalized workflow from synthesis to biological action of Duocarmycins.

Signaling Pathways

The DNA damage induced by Duocarmycin SA and its intermediates triggers a cascade of cellular signaling events, ultimately leading to apoptosis (programmed cell death). While the specific signaling pathways activated by **Duocarmycin SA intermediate-1** have not been individually elucidated, the broader class of Duocarmycins is known to activate DNA damage response (DDR) pathways.

The following diagram outlines a simplified representation of the signaling cascade initiated by Duocarmycin-induced DNA damage.



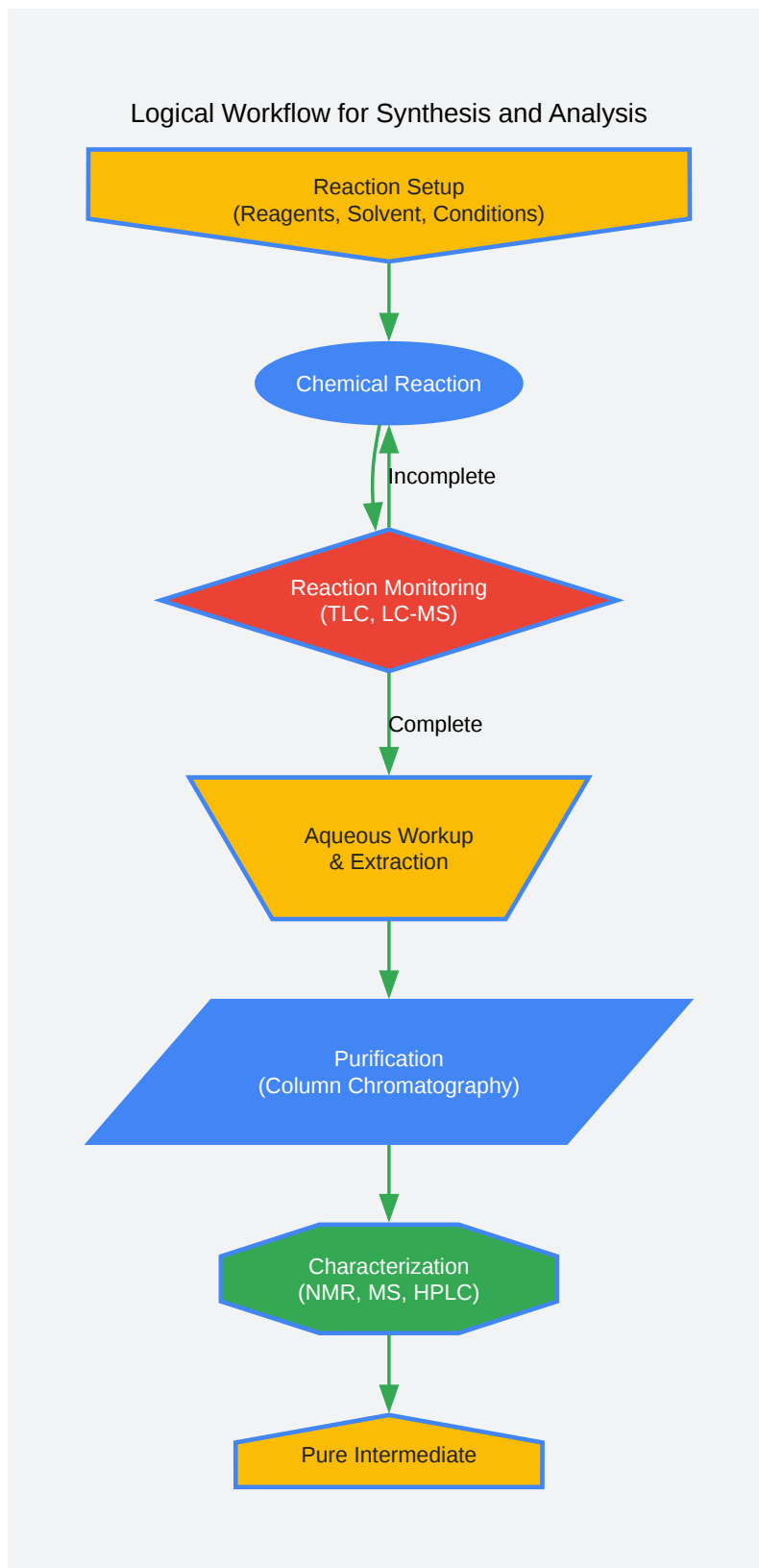
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Caption: Simplified signaling cascade following Duocarmycin-induced DNA damage.

Experimental Workflows

The synthesis and purification of **Duocarmycin SA intermediate-1** would typically follow a multi-step organic synthesis workflow. Each step would require careful monitoring and purification to ensure the desired product is obtained with high purity.

The following diagram provides a logical workflow for the synthesis and analysis of a Duocarmycin intermediate.



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Caption: Logical workflow for the synthesis and analysis of a Duocarmycin intermediate.

Conclusion

Duocarmycin SA intermediate-1 represents a critical building block in the synthesis of a powerful class of antitumor agents. While detailed experimental protocols for this specific intermediate are proprietary or embedded within broader synthetic schemes, this guide provides a foundational understanding of its chemical properties and biological relevance. Further research into the specific biological effects and signaling pathways modulated by this intermediate could provide valuable insights for the development of novel and more effective cancer therapies. Researchers are encouraged to consult the cited literature for more detailed information on the synthesis and biological evaluation of Duocarmycin SA and its analogues.

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References

- 1. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]
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